N-methyl-4-pyrrol-1-ylbenzamide
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Overview
Description
N-methyl-4-pyrrol-1-ylbenzamide: is a compound that belongs to the class of benzamides, which are known for their diverse biological activities This compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-pyrrol-1-ylbenzamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Benzamide Group: The pyrrole ring is then reacted with a benzoyl chloride derivative to form the benzamide structure. This reaction usually requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Methylation: The final step involves the methylation of the nitrogen atom on the pyrrole ring. This can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-4-pyrrol-1-ylbenzamide can undergo oxidation reactions, particularly at the pyrrole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the carbonyl group in the benzamide structure.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of N-methyl-4-pyrrol-1-ylbenzylamine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: N-methyl-4-pyrrol-1-ylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it useful in understanding protein-ligand interactions.
Medicine: this compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. Its derivatives are being explored for their anti-inflammatory, analgesic, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-4-pyrrol-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
- N-methyl-4-pyrrol-1-ylbenzoic acid
- N-methyl-4-pyrrol-1-ylbenzylamine
- 4-pyrrol-1-ylbenzamide
Comparison: N-methyl-4-pyrrol-1-ylbenzamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. Compared to N-methyl-4-pyrrol-1-ylbenzoic acid, the benzamide derivative has different solubility and stability properties. The benzylamine derivative, on the other hand, has a different mechanism of action due to the presence of the amine group.
Properties
IUPAC Name |
N-methyl-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-13-12(15)10-4-6-11(7-5-10)14-8-2-3-9-14/h2-9H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKBOZXGCGEVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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